![molecular formula C6H4BrClN2S B598654 4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine CAS No. 1203324-68-8](/img/no-structure.png)

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

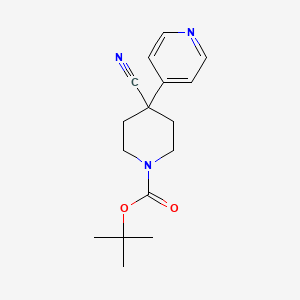

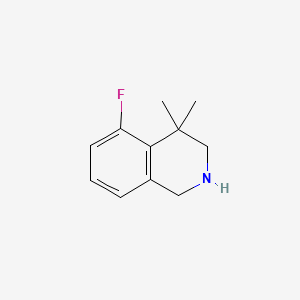

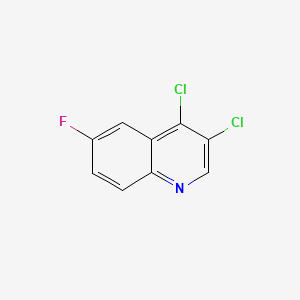

“4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine” is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . The molecular formula of this compound is C6H4BrClN2S and its molecular weight is 251.526.

Synthesis Analysis

Thienopyrimidines can be prepared from both pyrimidine and thiophene derivatives . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can be prepared from both pyrimidine and thiophene derivatives . The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination .Physical And Chemical Properties Analysis

The molecular formula of “4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine” is C6H4BrClN2S and its molecular weight is 251.53 .Safety And Hazards

When handling “4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine”, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . The current review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives . It also highlights the most recent research on the anticancer effects of thienopyrimidines through the inhibition of various enzymes and pathways .

properties

CAS RN |

1203324-68-8 |

|---|---|

Product Name |

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine |

Molecular Formula |

C6H4BrClN2S |

Molecular Weight |

251.526 |

IUPAC Name |

6-bromo-4-chloro-2,3-dihydrothieno[3,2-d]pyrimidine |

InChI |

InChI=1S/C6H4BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1,10H,2H2 |

InChI Key |

CCGVUYXZOVJJTF-UHFFFAOYSA-N |

SMILES |

C1NC(=C2C(=N1)C=C(S2)Br)Cl |

synonyms |

4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)

![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)

![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)

![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)